molecular formula C6H11NO3S B2522633 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1849379-96-9

5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2522633
CAS No.: 1849379-96-9
M. Wt: 177.22
InChI Key: WHLGLNUTUADDGC-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound featuring a seven-membered ring system with oxygen and nitrogen atoms at positions 2 and 5, respectively, and a methanesulfonyl (-SO₂CH₃) substituent at position 3. The bicyclo[2.2.1]heptane scaffold imports significant ring strain and rigidity, which can enhance binding affinity in medicinal chemistry applications.

Properties

IUPAC Name

5-methylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-11(8,9)7-3-6-2-5(7)4-10-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLGLNUTUADDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2CC1CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the use of starting materials such as 4R-hydroxy-L-proline. The synthetic route includes the attachment of a methanesulfonyl group to the bicyclic core. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s utility in further synthetic applications .

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as a versatile scaffold in the development of novel pharmaceutical agents, particularly in the context of antimalarial and antitumor activities.

Antimalarial Activity :
Research has demonstrated that derivatives of 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane exhibit significant antimalarial properties. For instance, studies on related compounds have shown promising results against Plasmodium falciparum, with some derivatives achieving IC50 values in the micromolar range. The exo-isomers of these compounds have been noted for their stronger binding interactions with plasmepsin II, an enzyme critical for the survival of the malaria parasite .

Antitumor Activity :
Recent investigations into the compound's derivatives have also indicated potential anticancer properties. Certain 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane analogs have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthetic Methodologies

The compound is utilized as a building block for synthesizing complex organic molecules due to its unique bicyclic structure.

Synthetic Routes :
Innovative synthetic approaches have been developed to create C-3 disubstituted derivatives of 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane, which are valuable in constructing diverse chemical libraries for drug discovery . The efficiency of these synthetic routes allows for rapid exploration of structure-activity relationships (SAR), which is essential in optimizing drug candidates.

Structural Modification and Functionalization

The ability to modify the azabicyclo structure opens avenues for creating new functionalized compounds with tailored biological activities.

Functionalization Strategies :
Researchers have employed various functionalization techniques to enhance the pharmacological profiles of these compounds. For instance, modifications at different positions on the bicyclic framework can lead to improved solubility, bioavailability, and selectivity towards specific biological targets .

Case Study 1: Antimalarial Derivatives

A study focused on synthesizing exo-2-aminomethyl-4-phenyl derivatives of 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane revealed that certain compounds exhibited IC50 values as low as 810 nM against chloroquine-sensitive strains of P. falciparum, while maintaining low cytotoxicity levels . The structural analysis suggested that these compounds could serve as lead structures for further development.

Case Study 2: Antitumor Activity

Another investigation highlighted the anticancer potential of modified 5-methanesulfonyl derivatives against various cancer cell lines. The study reported that specific analogs induced significant apoptosis in cancer cells via mitochondrial pathways, showcasing their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism by which 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents/Modifications Molecular Weight Notable Properties/Applications References
5-Methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane -SO₂CH₃ at N5, O at C2 ~221.27* Enhanced rigidity; potential enzyme inhibition -
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Parent scaffold (no substituent) 113.16 Synthetic intermediate; chiral building block
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl -F at C6, HCl salt ~165.62 Improved bioavailability; CNS drug candidate
5-(2-Chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane -S- replacing O, -CO(2-Cl-C₆H₄) at N5 253.75 Thioether linkage; altered electronic profile
2-Boc-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane -Boc at N2, -CH₂OH at C5 242.29 Hydroxyl group for conjugation; prodrug design
5-Methoxy-2-azabicyclo[2.2.1]heptane -OCH₃ at C5 141.18 Electron-donating group; metabolic stability
2-Oxa-5-azabicyclo[2.2.1]heptane oxalate (2:1) Oxalate salt form 288.30 Salt improves crystallinity and solubility

*Calculated based on molecular formula C₇H₁₁NO₃S.

Key Observations :

Heteroatom Position and Type: Replacement of oxygen with sulfur (e.g., 2-thia analogs) increases lipophilicity and alters hydrogen-bonding capacity, which may affect membrane permeability .

Substituent Effects :

  • Fluorine (6-Fluoro derivative): Fluorination often improves metabolic stability and bioavailability, making it favorable for CNS-targeting drugs .
  • Boc Protection (2-Boc derivatives): Tert-butoxycarbonyl groups are widely used to protect amines during synthesis, enabling selective functionalization .
  • Oxalate Salt Formation : Salt forms (e.g., oxalate) enhance solubility and crystallinity, critical for formulation .

Synthetic Accessibility :

  • The parent scaffold (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane is synthesized via optimized routes involving hydrogenation and cyclization, achieving high yields (80–90%) .
  • Methanesulfonyl derivatives likely require sulfonation steps, such as reacting the parent amine with methanesulfonyl chloride under basic conditions.

Biological Activity

5-Methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound with potential therapeutic applications, particularly in the realm of neuropharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes both nitrogen and oxygen heteroatoms, contributing to its unique pharmacological profile. The molecular formula is C₇H₁₃N₁O₂S, with a molecular weight of approximately 175.25 g/mol.

Pharmacological Activity

Research indicates that 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane exhibits several biological activities:

  • Cholinergic Activity : This compound has been identified as a potential cholinergic agent, which may be beneficial in treating cognitive disorders such as Alzheimer's disease. Its structural similarity to known cholinergic drugs suggests it may enhance acetylcholine levels in the brain .
  • Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant properties, possibly through modulation of serotonin and norepinephrine pathways. The specific mechanisms remain under investigation, but initial findings indicate significant behavioral changes in animal models .

Case Studies and Research Findings

Several studies have explored the biological effects of 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane:

  • Neuroprotective Effects : In a study involving neurodegenerative disease models, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function metrics compared to control groups. The neuroprotective effects were attributed to its ability to modulate oxidative stress pathways .
  • Behavioral Studies : Animal studies demonstrated that subjects treated with this compound exhibited decreased anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic effects. These findings warrant further exploration into its application for anxiety disorders .
  • In Vitro Studies : In vitro assays have shown that 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane can influence neurotransmitter release patterns, particularly enhancing the release of dopamine and serotonin in neuronal cultures .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Cholinergic ActivityPotential enhancement of acetylcholine levels; cognitive improvement
Antidepressant EffectsModulation of serotonin/norepinephrine pathways; behavioral changes noted
Neuroprotective EffectsReduced neuronal apoptosis; improved cognitive metrics
Anxiolytic EffectsDecreased anxiety-like behaviors in animal models

Q & A

Q. How can synthetic routes for 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization often involves multi-step strategies derived from analogous bicyclic systems. For example, cyclization of norbornene derivatives with sulfonylating agents like methanesulfonyl chloride under controlled pH and temperature conditions can introduce the sulfonyl group . Protection/deprotection steps (e.g., using Boc groups) may stabilize intermediates, while oxidation reagents like Dess–Martin periodinane ensure precise functionalization . Post-synthesis purification via column chromatography or recrystallization enhances purity . Reaction monitoring with techniques like TLC and HPLC is critical for yield optimization .

Q. What spectroscopic methods are most reliable for confirming the structure of 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton/carbon environments, with characteristic shifts for the sulfonyl group (~3.3 ppm for CH3_3SO2_2) and bicyclic framework (e.g., bridgehead protons at 2.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C7_7H11_{11}NO3_3S: 189.19 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating the bicyclo[2.2.1]heptane core .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

Methodological Answer: Initial screening should focus on:

  • Receptor Binding : Radioligand displacement assays (e.g., nicotinic acetylcholine or GABAB_B receptors), leveraging structural similarities to morpholine-derived ligands .
  • Enzyme Inhibition : Kinetic studies using fluorogenic substrates to test inhibition of proteases or kinases, given sulfonyl groups' affinity for catalytic sites .
  • Cellular Viability : MTT assays in neuronal or cancer cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the bicyclo[2.2.1]heptane core be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Steric Control : Bulky directing groups (e.g., tert-butyl carbamates) favor substitution at less hindered positions .
  • Electronic Effects : Electron-withdrawing sulfonyl groups direct electrophilic attacks to electron-rich bridgehead carbons. Computational tools (DFT) predict reactive sites .
  • Catalytic Strategies : Palladium-mediated cross-couplings or enzymatic catalysis enhance selectivity for C-3 or C-5 positions .

Q. How should contradictory data on receptor binding affinities be resolved?

Methodological Answer: Contradictions often arise from assay variability or stereochemical impurities:

  • Stereochemical Purity : Validate enantiomeric excess via chiral HPLC or circular dichroism .
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for GPCRs) and control ligands (e.g., baclofen for GABAB_B) .
  • Structural Dynamics : Molecular dynamics simulations clarify conformational changes affecting binding .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate LogP (lipophilicity), blood-brain barrier permeability, and metabolic stability . For sulfonyl-containing bicyclics, prioritize renal excretion pathways.
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., nicotinic receptor α4β2 subtype) .
  • QSAR Models : Correlate substituent effects (e.g., sulfonyl vs. carbonyl) with activity trends .

Research Challenges and Future Directions

  • Stereochemical Complexity : Develop asymmetric synthesis protocols for enantiopure derivatives .
  • In Vivo Efficacy : Prioritize rodent models for neuropharmacology studies, given structural parallels to CNS-active bicyclics .
  • Green Chemistry : Explore biocatalysis or solvent-free conditions to improve sustainability .

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